1-Bromo-2-fluoro-4-iodobenzene
Overview
Description
1-Bromo-2-fluoro-4-iodobenzene is a chemical compound with the molecular formula C6H3BrFI . It is used in the synthesis of tetrasubstituted alkenes by stereo- and regioselective stannyllithiation of diarylacetylenes .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of aryl iodides, which are more reactive than aryl bromides in the Sonogashira coupling . This allows the iodine end of 1-bromo-4-iodobenzene to be selectively coupled to a terminal acetylene while leaving the bromine end unreacted .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with bromine, fluorine, and iodine substituents . The exact mass of the molecule is 299.84469 g/mol .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can be used in the synthesis of tetrasubstituted alkenes by stereo- and regioselective stannyllithiation of diarylacetylenes . Additionally, it can be used in various transition metal-mediated C-C and C-N cross-coupling reactions .Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It should be stored in a cool, dry, and well-ventilated condition, away from light . Its molecular weight is 300.90 g/mol .Scientific Research Applications
1. Vibrational Spectra Analysis
Studies have investigated the vibrational spectra of halobenzene cations, including those similar to 1-bromo-2-fluoro-4-iodobenzene, in both ground and excited electronic states. These studies are crucial for understanding the electronic structures and properties of these molecules (Kwon, Kim, & Kim, 2002).
2. Synthesis of Radiopharmaceuticals
Research has been conducted on the synthesis of no-carrier-added 1-bromo-4-[18F]fluorobenzene, which is important for 18F-arylation reactions in radiopharmaceuticals. This demonstrates the relevance of halobenzene compounds in the development of diagnostic and therapeutic agents (Ermert, Hocke, Ludwig, Gail, & Coenen, 2004).
3. Organic Synthesis and Catalysis
In organic chemistry, 1-bromo-2-iodobenzenes (related to this compound) are used in CuI-catalyzed domino processes to synthesize benzofurans, highlighting their utility in complex organic syntheses (Lu, Wang, Zhang, & Ma, 2007).
4. Investigation of Photochemical Reactions
Photochemical studies involving halobenzene derivatives, including compounds similar to this compound, provide insights into the mechanisms of photodissociation and the effect of substituent atoms on these reactions (Gu, Wang, Huang, Han, He, & Lou, 2001).
5. Understanding Molecular Interactions
Research on the complex formation of cyclodextrin with halobenzenes in aqueous media, including those structurally related to this compound, has been instrumental in understanding the role of van der Waals forces and the size of halogen atoms in molecular interactions (Takuma, Deguchi, & Sanemasa, 1990).
6. Exploration of Nuclear Magnetic Resonance (NMR) Spectroscopy
Studies using NMR spectroscopy have explored the chemical shifts in halogenated benzenes, providing valuable information about electronic and steric effects in these compounds (Abraham, Mobli, & Smith, 2004).
Mechanism of Action
Target of Action
1-Bromo-2-fluoro-4-iodobenzene is a halogenated aromatic compound. As such, it doesn’t have a specific biological target. Instead, it’s often used as a building block in organic synthesis, particularly in the creation of more complex molecules .
Mode of Action
The compound’s reactivity is primarily due to the presence of the halogen atoms (bromine, fluorine, and iodine). In reactions, aryl iodides are more reactive than aryl bromides, allowing selective coupling reactions to occur . This means that the iodine end of this compound can be selectively coupled to a terminal acetylene while leaving the bromine end unreacted .
Action Environment
Environmental factors can influence the stability and reactivity of this compound. It is sensitive to light, and it should be stored in a dark place . It should also be kept in a dry, cool, and well-ventilated place . These precautions help maintain the compound’s stability and ensure its efficacy in chemical reactions.
Safety and Hazards
Properties
IUPAC Name |
1-bromo-2-fluoro-4-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFI/c7-5-2-1-4(9)3-6(5)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCODJNASCDFXSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369327 | |
Record name | 1-Bromo-2-fluoro-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136434-77-0 | |
Record name | 1-Bromo-2-fluoro-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2-fluoro-4-iodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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